2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(2-phenylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5/c1-2-5-14(6-3-1)8-9-17-21-18-20-12-10-16(23(18)22-17)15-7-4-11-19-13-15/h1-7,10-13H,8-9H2 |
InChI Key |
TULXKMFQGRISTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Reactants :
-
3-Amino-1,2,4-triazole (triazole precursor)
-
3-Pyridinecarboxaldehyde (aldehyde component for 7-position substitution)
-
Phenethyl-containing diketone (e.g., ethyl 3-oxo-3-phenethylbutyrate for 2-position substitution)
Conditions :
Mechanism
-
Condensation : The aldehyde and ketone undergo nucleophilic addition, forming a β-keto intermediate.
-
Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole to form the fused triazolo-pyrimidine ring.
-
Substitution : The aldehyde-derived group occupies the 7-position (3-pyridyl), while the ketone-derived group occupies the 2-position (phenethyl).
Advantages
-
Regioselectivity : Acidic conditions favor 5-aryl-7-methyl derivatives, while neutral ionic liquids shift selectivity to 7-aryl-5-methyl analogs.
-
Efficiency : Single-step synthesis reduces purification steps.
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Solvent | DMF with triethylamine | 60–80% |
| Temperature | 120°C | |
| Reaction Time | 10–20 hours |
Stepwise Chlorination and Substitution
This approach involves sequential functionalization of a triazolo-pyrimidine scaffold.
Reaction Scheme
Step 1: Core Synthesis
-
Reactants :
-
3-Amino-1,2,4-triazole
-
Phenethyl-containing diketone (e.g., ethyl acetoacetate derivative)
-
Aldehyde (non-pyridyl placeholder for 7-position)
-
-
Conditions : Acidic cyclization (e.g., acetic acid at reflux).
Step 2: Chlorination
Step 3: Substitution
Mechanism
Optimization Insights
-
Chlorination Efficiency : POCl₃ achieves >90% conversion in optimized conditions.
-
Suzuki Coupling : Requires inert atmosphere and Pd catalysts for high yields.
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Core Synthesis | Phenethyl diketone, acetic acid, reflux | Steric hindrance at position 2 |
| Chlorination | POCl₃, 100°C, 2 hours | Over-chlorination at other sites |
| Substitution | 3-Pyridylboronic acid, Pd catalyst, DMF | Catalyst poisoning |
Alkylation of Triazole Intermediates
This method introduces the phenethyl group via alkylation prior to cyclization.
Reaction Scheme
Step 1: Triazole Alkylation
-
Reactants :
-
3-Amino-5-thiol-1,2,4-triazole
-
Phenethyl bromide
-
Step 2: Cyclization
Mechanism
-
Alkylation : Phenethyl group attaches to the triazole’s sulfur/thiol group.
-
Cyclization : Condensation with aldehyde and ketone forms the triazolo-pyrimidine core.
Limitations
-
Regioselectivity : Alkylation at position 5 may require additional steps to shift substituents to position 2.
| Parameter | Optimal Conditions | Limitations |
|---|---|---|
| Alkylation | Phenethyl bromide, triethylamine | Low yields for bulky groups |
| Cyclization | NaOEt in EtOH, reflux | Competing side reactions |
Comparative Analysis of Methods
| Method | Key Advantages | Disadvantages |
|---|---|---|
| Three-Component | High regioselectivity, single-step | Sensitive to steric bulk |
| Stepwise | Flexible substitution patterns | Multi-step purification required |
| Alkylation | Direct phenethyl introduction | Limited positional control |
Critical Research Findings
-
Regioselectivity Control :
-
Biological Relevance :
-
Scalability :
Data Tables: Reaction Optimization Examples
Table 1: Influence of Solvent on MCR Yields
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Triethylamine | 120 | 78 |
| Acetic Acid | None | 130 | 65 |
| Ionic Liquid | None | 120 | 82 |
Chemical Reactions Analysis
Functionalization and Derivatization
The compound undergoes post-synthesis modifications to explore structure-activity relationships:
-
Coupling reactions at the 2-amino position : Analogous to carboxamide derivatives, the 2-amino group can react with carbonyl chlorides or other electrophiles to form amides, esters, or substituted derivatives .
-
Formylation at nucleophilic positions : Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) introduce formyl groups at reactive sites (e.g., position 3), enabling further functionalization .
-
Cross-coupling reactions : Alkynyl or aryl substituents can be introduced via Pd-catalyzed Sonogashira or Suzuki reactions, as demonstrated in related triazolo-pyrimidine systems .
Key Functionalization Reactions
Reactivity and Mechanistic Insights
The triazolo-pyrimidine core exhibits electronic and steric effects that influence reactivity:
-
Nucleophilic sites : Positions 3 and 5 are reactive due to electron-rich aromatic rings, enabling electrophilic substitution (e.g., formylation) .
-
Metal-chelating properties : The heterocycle can coordinate with transition metals, potentially facilitating catalytic cycles or stabilization in biological systems .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In pharmacological screenings, it has shown lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac® .
Antimicrobial Activity
Some derivatives of this compound have exhibited efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological macromolecules to understand its mechanism of action better. For example:
- Enzymatic Inhibition Studies : The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation.
- Binding Affinity Assessments : Research indicates that modifications in the structure can significantly enhance its binding affinity for biological targets.
These insights are crucial for rational drug design and optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Target Specificity
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns:
Key Examples :
Analysis :
- Target Compound: The 3-pyridyl group may enhance solubility or hydrogen-bonding interactions compared to bulkier substituents (e.g., indole or anilino). Its phenethyl group could improve membrane permeability, similar to lipophilic groups in tubulin-targeting analogs .
- H12: The indole moiety confers ERK pathway inhibition, leading to apoptosis and G2/M arrest. Its higher IC50 (~10 µM) suggests moderate potency compared to nanomolar-range tubulin inhibitors like 8q .
- 8q: The 4-fluoroanilino group optimizes tubulin binding, achieving nanomolar IC50 values. This compound also overcomes multidrug resistance, a key advantage over taxanes .
Mechanistic Diversity
- Tubulin Inhibitors : Compounds like 8q and Compound 2 demonstrate that substituents at positions 2 and 7 dictate tubulin interaction modes. 8q inhibits polymerization, while Compound 2 paradoxically promotes it yet blocks vinca alkaloid binding .
- Kinase and Enzyme Targets : The target compound’s 3-pyridyl group may favor hCA IX/XII inhibition, isoforms overexpressed in hypoxic tumors. This contrasts with ERK-targeting indole derivatives .
Selectivity and Resistance Profiles
- Tubulin-Targeting Agents : 8q and Compound 2 show low nM activity and resistance to P-glycoprotein efflux, critical for treating refractory cancers .
- Antiviral and Antibacterial Derivatives : Substitutions like furyl or nitro groups (e.g., 2-Furyl-6-nitro-...pyrimidin-7-one ) shift activity toward viral or microbial targets, highlighting the scaffold’s adaptability .
Biological Activity
2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused heterocyclic structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.3 g/mol. Its structure comprises a phenethyl group and a pyridyl substituent that enhance its pharmacological properties. The specific substitution pattern on the triazolo-pyrimidine framework contributes to its binding affinity for biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown potent antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo[1,5-a]pyrimidines have been reported to inhibit the growth of MGC-803, HCT-116, and MCF-7 cells with IC50 values ranging from 0.53 to 13.1 μM . The mechanism often involves the inhibition of key signaling pathways such as ERK and tubulin polymerization .
- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antiviral activities. Their ability to disrupt microbial cell functions makes them potential candidates for treating infections .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in disease progression. Studies have shown that modifications to the compound's structure can enhance its efficacy by improving its binding affinity to biological targets .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Unique Features | Antiproliferative Activity (IC50) |
|---|---|---|---|
| 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Known for antibacterial properties | Not specified |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Exhibits anti-inflammatory effects | Not specified |
| 6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Potential anti-cancer agent | IC50 = 0.24 μM against A549 cells |
Case Studies
In one significant study involving triazolo[1,5-a]pyrimidine derivatives, compound H12 exhibited remarkable antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 μM. This compound was further shown to induce apoptosis and G2/M phase arrest in cancer cells by regulating cell cycle-related proteins . Such findings underscore the potential of this class of compounds in cancer therapy.
Another study highlighted the antibacterial efficacy of triazolo-pyrimidines against various pathogens. The compounds were tested for their ability to inhibit bacterial growth and showed promising results in disrupting bacterial cell wall synthesis .
Q & A
Q. What are the established synthetic routes for preparing 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives?
The primary synthetic strategy involves cyclization reactions starting from 3-amino-1,2,4-triazoles. Two key methodologies are:
- Route 1 : Reaction of 3-amino-1,2,4-triazoles with β-oxo-ketones, esters, or malonic acid derivatives under solvent-free fusion or catalytic conditions (e.g., using dimethylformamide or TMDP) .
- Route 2 : Condensation with α,β-unsaturated ketones or esters, often in polar solvents like ethanol or DMF, followed by crystallization .
For example, Shah et al. synthesized analogous triazolopyrimidines via a three-component fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, yielding products with >85% purity after ethanol recrystallization .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For instance, pyridyl protons typically resonate at δ 8.5–9.0 ppm, while phenethyl groups show δ 2.8–3.5 ppm (CH₂) and δ 7.2–7.6 ppm (aromatic) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H deformation) validate triazole and pyrimidine rings .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for a derivative in Shah et al.) confirm molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a chlorophenyl derivative) .
Q. What are common structural modifications to enhance biological activity in this scaffold?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 7) improves metabolic stability .
- Heteroaromatic Replacement : Replacing the pyridyl group with quinoline or furan enhances binding affinity to kinases or receptors .
- Side Chain Optimization : Phenethyl groups at position 2 are often varied to modulate lipophilicity and target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : TMDP in ethanol/water (1:1 v/v) increases yield by 15–20% compared to molten-state TMDP, despite its toxicity .
- Solvent Optimization : DMF enhances reaction rates in fusion syntheses, while methanol/ethanol mixtures improve crystallization efficiency .
- Temperature Control : Maintaining fusion temperatures at 120–130°C prevents decomposition of heat-sensitive intermediates .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- Cross-Validation : Compare NMR shifts with X-ray crystallography data. For example, Liu et al. resolved ambiguities in pyrazolopyrimidine substituent positions using single-crystal X-ray diffraction (R factor = 0.051) .
- Isotopic Labeling : ¹⁵N-labeled analogs can clarify nitrogen connectivity in complex splitting patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within ±0.3 ppm accuracy .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this scaffold?
- Bioisosteric Replacement : Replace the pyridyl group with isoquinoline or benzothiophene to assess impact on kinase inhibition .
- Fragment-Based Design : Systematic variation of substituents at positions 2, 5, and 7 (e.g., methyl, trifluoromethyl, chlorophenyl) using parallel synthesis .
- Pharmacophore Mapping : Overlay active derivatives to identify essential hydrogen-bonding (e.g., triazole N-H) and hydrophobic (phenethyl) motifs .
Q. How can computational methods aid in predicting biological targets or metabolic pathways?
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., KDR) or benzodiazepine receptors .
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., 3.5–4.2 for phenethyl derivatives) and CYP450 metabolism risks .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs with prolonged binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
